molecular formula C13H25ClN3P B12666961 Benzyltris(dimethylaminato)phosphorus(1+) chloride CAS No. 36636-04-1

Benzyltris(dimethylaminato)phosphorus(1+) chloride

Cat. No.: B12666961
CAS No.: 36636-04-1
M. Wt: 289.78 g/mol
InChI Key: YFZFPCHXUXSTTM-UHFFFAOYSA-M
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Description

Benzyltris(dimethylaminato)phosphorus(1+) chloride is a chemical compound with the molecular formula C₁₃H₂₅ClN₃P. It is known for its unique structure, which includes a phosphorus atom bonded to three dimethylaminato groups and one benzyl group, with a chloride ion as a counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyltris(dimethylaminato)phosphorus(1+) chloride typically involves the reaction of benzyl chloride with tris(dimethylamino)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H5CH2Cl+P(NMe2)3C6H5CH2P(NMe2)3Cl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{P}(\text{NMe}_2)_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{P}(\text{NMe}_2)_3\text{Cl} C6​H5​CH2​Cl+P(NMe2​)3​→C6​H5​CH2​P(NMe2​)3​Cl

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyltris(dimethylaminato)phosphorus(1+) chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other nucleophiles.

    Oxidation Reactions: The phosphorus center can be oxidized to form different oxidation states.

    Reduction Reactions: The compound can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphonium salts, while oxidation can lead to phosphine oxides .

Scientific Research Applications

Benzyltris(dimethylaminato)phosphorus(1+) chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyltris(dimethylaminato)phosphorus(1+) chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus center can participate in various bonding interactions, making it a versatile reagent in chemical transformations. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphorus compound used in organic synthesis.

    Tris(dimethylamino)phosphine: Similar in structure but lacks the benzyl group.

    Benzylphosphonic Acid: Contains a benzyl group but differs in its oxidation state and functional groups.

Uniqueness

Benzyltris(dimethylaminato)phosphorus(1+) chloride is unique due to its combination of a benzyl group with three dimethylaminato groups bonded to a phosphorus center.

Properties

CAS No.

36636-04-1

Molecular Formula

C13H25ClN3P

Molecular Weight

289.78 g/mol

IUPAC Name

benzyl-tris(dimethylamino)phosphanium;chloride

InChI

InChI=1S/C13H25N3P.ClH/c1-14(2)17(15(3)4,16(5)6)12-13-10-8-7-9-11-13;/h7-11H,12H2,1-6H3;1H/q+1;/p-1

InChI Key

YFZFPCHXUXSTTM-UHFFFAOYSA-M

Canonical SMILES

CN(C)[P+](CC1=CC=CC=C1)(N(C)C)N(C)C.[Cl-]

Origin of Product

United States

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